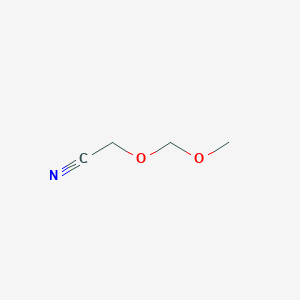

2-(methoxymethoxy)acetonitrile

Description

Structural Classification and Nomenclature within Nitriles and Acetals/Ethers

From a structural standpoint, 2-(methoxymethoxy)acetonitrile, with the chemical formula C4H7NO2, is a bifunctional molecule. chembk.com It is classified as a nitrile due to the presence of the cyano (-C≡N) functional group. benthamdirect.comteachy.app Simultaneously, it is categorized as an acetal (B89532), specifically a methoxymethyl (MOM) ether, which contains a R-O-CH2-O-CH3 linkage. wikipedia.orgadichemistry.com

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound to ensure its unambiguous identification. The nomenclature reflects the arrangement of its atoms and functional groups.

Table 1: Structural and Identification Data for this compound

| Property | Value |

| Molecular Formula | C4H7NO2 |

| Molar Mass | 101.1 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 89426-76-6 |

| Canonical SMILES | COCOCC#N |

| InChI Key | N/A |

Data sourced from ChemBK. chembk.com

Historical Context of Related Acetonitrile (B52724) and Methoxymethyl Derivatives in Chemical Literature

The utility of this compound is best understood by examining the historical development of its core components: the acetonitrile framework and the methoxymethyl protecting group.

Acetonitrile Derivatives: Acetonitrile (CH3CN), the simplest organic nitrile, was first synthesized in 1847 by French chemist Jean-Baptiste Dumas. wikipedia.org Over the decades, acetonitrile and its derivatives have become indispensable in organic chemistry. mdpi.comresearchgate.net They serve not only as polar aprotic solvents but also as versatile building blocks. mdpi.comallen.in The cyano group can be transformed into a variety of other functional groups, including amines and carboxylic acids, making nitriles key intermediates in the synthesis of pharmaceuticals and other complex molecules. benthamdirect.comteachy.appallen.in

Methoxymethyl (MOM) Ethers: The methoxymethyl (MOM) ether was developed as a protective group for alcohols. wikipedia.org In multi-step syntheses, it is often necessary to temporarily block a reactive functional group, like a hydroxyl (-OH) group, to prevent it from interfering with reactions at other sites in the molecule. univpancasila.ac.id The MOM group, typically introduced using chloromethyl methyl ether (MOMCl), is stable under a range of conditions but can be readily removed when desired, making it a valuable tool for synthetic chemists. wikipedia.orgadichemistry.comnih.gov The development of various methods for both the formation and cleavage of MOM ethers has expanded their application in the synthesis of complex natural products and pharmaceuticals. cdnsciencepub.comnumberanalytics.com

Significance of the Nitrile and Methoxymethoxy Functionalities in Chemical Reactivity and Synthetic Design

The synthetic utility of this compound stems directly from the distinct chemical properties of its two functional groups.

The Nitrile Group: The cyano group is a powerful and versatile functional handle in organic synthesis. nih.gov Its carbon-nitrogen triple bond imparts unique reactivity. nih.gov The nitrogen atom possesses a lone pair of electrons, rendering it weakly basic, while the carbon atom is electrophilic. allen.innih.gov This duality allows nitriles to participate in a wide array of reactions. They can undergo nucleophilic addition, reduction to amines, and hydrolysis to carboxylic acids. allen.insmolecule.com Furthermore, the nitrile group can activate adjacent C-H bonds and participate in cycloaddition reactions, enabling the construction of various carbo- and heterocyclic systems. nih.govresearchgate.net

The Methoxymethoxy (MOM) Group: The primary role of the MOM group in a molecule like this compound is that of a protecting group. adichemistry.com It masks a hydroxyl functionality, in this case, the one that would be present in the parent compound, glycolonitrile (B6354644). This protection is crucial in synthetic sequences where the nitrile is to be manipulated under conditions that would adversely affect a free hydroxyl group. The MOM ether is stable to many reagents, including bases, nucleophiles, and reducing agents, but can be cleaved under acidic conditions. adichemistry.com This controlled reactivity is a cornerstone of modern synthetic strategy, allowing for the selective transformation of multifunctional molecules. univpancasila.ac.id

In this compound, the MOM group allows the cyanomethyl anion, generated by deprotonation of the α-carbon, to be used as a nucleophile without complications from an unprotected hydroxyl group. This makes the compound a valuable reagent for the introduction of the cyanomethyl group in the synthesis of more complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-6-4-7-3-2-5/h3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDDMVNPBJHHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599434 | |

| Record name | (Methoxymethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89426-76-6 | |

| Record name | (Methoxymethoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxymethoxy Acetonitrile and Analogues

Direct Synthesis Approaches to Alkoxyacetonitriles

Direct synthesis approaches commence with a simple nitrile-containing starting material, typically acetonitrile (B52724) or its derivatives, and build the desired alkoxy functionality onto it.

A fundamental strategy in carbon-carbon bond formation involves the alkylation of carbanions. libretexts.orglumenlearning.com The carbon atom alpha to a nitrile group is acidic enough to be deprotonated by a strong base, forming a nucleophilic nitrile anion. wikipedia.org This reactivity is central to the synthesis of substituted acetonitriles.

The process begins with the deprotonation of acetonitrile using a potent base like sodium amide (NaNH2) or lithium diisopropylamide (LDA) to generate the cyanomethyl anion (⁻CH₂C≡N). youtube.com This anion is a strong nucleophile that can participate in bimolecular nucleophilic substitution (SN2) reactions. youtube.com To synthesize 2-(methoxymethoxy)acetonitrile, this anion is reacted with an appropriate electrophile, such as chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl. The cyanomethyl anion attacks the electrophilic carbon of MOM-Cl, displacing the chloride leaving group to form the target molecule. This method is highly effective for creating new carbon-carbon bonds under controlled conditions. libretexts.orglumenlearning.comyoutube.com

Table 1: Alkylation of Cyanomethyl Anion

| Nitrile | Base | Alkylating Agent | Product |

|---|---|---|---|

| Acetonitrile | Sodium Amide (NaNH₂) | Chloromethyl methyl ether (MOM-Cl) | This compound |

The Williamson ether synthesis is a classical and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org This reaction proceeds via an SN2 mechanism where the alkoxide ion acts as the nucleophile. wikipedia.org This method is frequently employed to install protecting groups on alcohols, with the methoxymethyl (MOM) group being a common example. masterorganicchemistry.commasterorganicchemistry.com

In the context of synthesizing this compound, the starting material is 2-hydroxyacetonitrile (glycolonitrile). The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then attacks chloromethyl methyl ether (MOM-Cl), leading to the formation of the ether linkage and yielding this compound. The reaction is efficient, but care must be taken as the starting glycolonitrile (B6354644) can be unstable.

Table 2: Williamson Ether Synthesis Example

| Alcohol | Base | Alkylating Agent | Solvent | Product |

|---|---|---|---|---|

| 2-Hydroxyacetonitrile | Sodium Hydride (NaH) | Chloromethyl methyl ether (MOM-Cl) | Tetrahydrofuran (THF) | This compound |

Introducing the methoxymethoxy group directly onto the carbon adjacent to the nitrile can be accomplished through several related strategies. The most direct method is the alkylation of the cyanomethyl anion with MOM-Cl, as detailed in section 2.1.1. wikipedia.org

Another approach involves the in-situ generation of the electrophilic methoxymethylating agent. For instance, a mixture of dimethoxymethane (B151124) and a Lewis acid or an acyl chloride like acetyl chloride can generate a highly reactive electrophilic species that can then be used to alkylate a suitable nucleophile. orgsyn.org While commonly used for O-alkylation of alcohols, this principle can be adapted for C-alkylation of stabilized carbanions like the cyanomethyl anion. orgsyn.org

Furthermore, modern synthetic methods have explored the direct C-H functionalization of substrates. While more commonly applied to ketones, cobalt-catalyzed α-methoxymethylation using methanol (B129727) as the C1 source presents an analogous strategy that could potentially be adapted for the direct functionalization of acetonitrile. organic-chemistry.org

Synthesis via Precursor Functionalization

An alternative strategic paradigm involves starting with a molecule that already contains the required carbon skeleton and key functional groups, followed by a final transformation to introduce the nitrile.

This approach begins with an already substituted acetonitrile derivative, which is then chemically modified to yield the final product. A prime example of such a precursor is 2-hydroxyacetonitrile (glycolonitrile). The "derivatization" in this case is the etherification of the hydroxyl group to form the methoxymethyl ether, a reaction that falls under the Williamson ether synthesis (see 2.1.2). masterorganicchemistry.commasterorganicchemistry.com

Another set of precursors are haloacetonitriles, such as bromoacetonitrile. These compounds can serve as sources of the cyanomethyl radical for more complex transformations, including the synthesis of various γ-alkoxynitriles through radical addition to alkenes in the presence of an alcohol. rsc.orgacs.org While not a direct synthesis of this compound, this method highlights the utility of derivatized acetonitriles in building a diverse range of alkoxyacetonitrile analogues. acs.org

This synthetic route reverses the logic of the previous methods. Here, a scaffold containing the methoxymethoxy group is assembled first, and the nitrile functionality is introduced in a later step. This is a common and powerful strategy in organic synthesis. scholaris.ca

Several precursors can be envisioned:

From an Alcohol: The synthesis can start with 2-(methoxymethoxy)ethanol. The alcohol's hydroxyl group is a poor leaving group, so it is first converted into a good one, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The resulting tosylate or mesylate is then treated with a cyanide salt, like sodium cyanide (NaCN) or potassium cyanide (KCN). The cyanide ion acts as a nucleophile, displacing the leaving group to form the C-C bond and introduce the nitrile. wikipedia.org

From an Aldehyde: Alternatively, 2-(methoxymethoxy)ethanol can be oxidized to form 2-(methoxymethoxy)acetaldehyde. This aldehyde can then be converted into the target nitrile. A common two-step procedure involves first reacting the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated using various reagents (e.g., acetic anhydride, thionyl chloride) to yield this compound. wikipedia.org The direct conversion of aldehydes to nitriles using reagents like sodium cyanide is also a viable method. smolecule.com

Table 3: Synthesis via Nitrile Introduction

| Precursor | Reagents | Intermediate | Final Reagent | Product |

|---|---|---|---|---|

| 2-(methoxymethoxy)ethanol | 1. Tosyl Chloride, Pyridine | 2-(methoxymethoxy)ethyl tosylate | Sodium Cyanide (NaCN) | This compound |

| 2-(methoxymethoxy)ethanol | 1. PCC or DMP (Oxidation) | 2-(methoxymethoxy)acetaldehyde | 1. Hydroxylamine2. Dehydrating Agent | This compound |

Methoxymethylation of Alcohols and Phenols

The introduction of a methoxymethyl (MOM) ether is a common strategy for the protection of hydroxyl groups in alcohols and phenols. This transformation, known as methoxymethylation, can be achieved through various methods, each with distinct advantages regarding reaction conditions, substrate scope, and safety.

Traditionally, methoxymethylation is performed using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). orgsyn.orgchemicalbook.com This method is effective but is hampered by the high carcinogenicity of MOMCl, which necessitates special handling and limits its use, particularly on an industrial scale. orgsyn.org

To circumvent the hazards associated with MOMCl, several alternative reagents and methods have been developed. One approach involves the acid-catalyzed reaction of an alcohol with dimethoxymethane. chemicalbook.com Catalysts such as phosphorus pentoxide (P2O5), p-toluenesulfonic acid, and boron trifluoride (BF3) have been employed. grafiati.com However, these strongly acidic conditions are not suitable for complex molecules containing acid-sensitive functional groups. grafiati.com

Milder and more versatile reagents have been introduced. Methoxymethyl-2-pyridylsulfide (MOM-ON), when activated by a thiophilic silver salt like silver triflate (AgOTf), effectively methoxymethylates a wide range of alcohols and phenols, including acid-sensitive tertiary and allylic alcohols, under neutral conditions. grafiati.com Another innovative and safer alternative is the electrochemical methoxymethylation of alcohols and phenols. orgsyn.orgpdf4pro.com This green chemistry approach avoids toxic reagents and often requires less tedious workup procedures. orgsyn.org

The choice of method depends on the specific substrate and the presence of other functional groups in the molecule. For simple primary alcohols, traditional methods might suffice, while for complex, multifunctional molecules, milder and more selective methods are preferred.

Table 1: Comparison of Selected Methoxymethylation Methods

| Reagent/Method | Typical Conditions | Advantages | Limitations | Source(s) |

|---|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | DIPEA, CH₂Cl₂ | High yield, well-established | Reagent is a potent carcinogen | orgsyn.orgchemicalbook.com |

| Dimethoxymethane | P₂O₅, BF₃, or other acid catalysts | Inexpensive reagent | Requires strong acid, not suitable for acid-sensitive substrates | chemicalbook.comgrafiati.com |

| Methoxymethyl-2-pyridylsulfide (MOM-ON) | AgOTf, NaOAc, THF | Mild, neutral conditions; good for sensitive alcohols | Requires stoichiometric silver salt | grafiati.com |

| Electrochemical Synthesis | Undivided cell, supporting electrolyte | Green, safe, avoids toxic reagents | May require specialized equipment | orgsyn.orgpdf4pro.com |

Protecting Group Chemistry in Synthetic Pathways Involving Methoxymethoxy Groups

Role of Methoxymethyl (MOM) as a Hydroxyl Protecting Group

The methoxymethyl (MOM) group is one of the most frequently utilized protecting groups for the hydroxyl functional group in the multi-step synthesis of complex organic molecules. smolecule.comaminer.org Represented as RO-CH₂OCH₃, the MOM ether is an acetal (B89532) that effectively masks the reactivity of alcohols and phenols under a wide range of conditions. chemicalbook.comaminer.org

The popularity of the MOM group stems from its stability across a broad pH range (typically stable from pH 4 to 12) and its inertness toward many classes of reagents. aminer.org It is resistant to strong bases, various oxidizing and reducing agents, nucleophiles, and many electrophiles. aminer.org This robustness allows for a wide variety of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.

The introduction of a MOM group is generally straightforward, though as noted, traditional methods involve hazardous materials. orgsyn.orggoogle.com Unlike some other protecting groups, such as the tetrahydropyranyl (THP) group, the methoxymethylation of chiral secondary alcohols does not typically introduce a new stereocenter, which simplifies product isolation and characterization. smolecule.com

Chemoselective Deprotection Strategies for MOM Ethers

The removal of the MOM group, or deprotection, is as crucial as its installation. Since the MOM ether is an acetal, it is cleaved under acidic conditions. aminer.org A variety of protic and Lewis acids can be used for this purpose. smolecule.com However, in the synthesis of complex molecules that contain other acid-labile functionalities, the selective removal of the MOM group presents a significant challenge.

To address this, numerous mild and chemoselective deprotection methods have been developed. One strategy employs silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) as a heterogeneous catalyst in dichloromethane. google.com This method is highly selective for phenolic MOM ethers, leaving other protecting groups and sensitive functionalities intact, and offers the advantages of operational simplicity and the use of a non-toxic, reusable catalyst. google.comwikipedia.org

Another innovative and mild method involves the combination of a silyl (B83357) triflate, such as trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf), with 2,2'-bipyridyl. smolecule.comrsc.org This system allows for the efficient deprotection of both aliphatic and aromatic MOM ethers under non-acidic conditions. smolecule.comorgsyn.org The reaction is often so mild that it does not affect other acid-sensitive groups like trityl (Tr) ethers. orgsyn.org Furthermore, this methodology can be adapted for the direct, one-pot conversion of a MOM ether into other protecting groups, such as benzyloxymethyl (BOM) or 2-(trimethylsilyl)ethoxymethyl (SEM) ethers, by including the corresponding alcohol. smolecule.com

Table 2: Selected Reagents for Chemoselective Deprotection of MOM Ethers

| Reagent System | Substrate Type | Conditions | Key Features | Source(s) |

|---|---|---|---|---|

| NaHSO₄-SiO₂ | Phenolic MOM ethers | CH₂Cl₂, Room Temp | Heterogeneous, mild, selective for phenols, simple workup | google.comwikipedia.org |

| TMSOTf / 2,2'-bipyridyl | Aliphatic & Aromatic MOM ethers | CH₃CN, Room Temp | Mild, non-acidic, tolerates acid-labile groups | smolecule.comorgsyn.org |

| TESOTf / 2,2'-bipyridyl | Aliphatic MOM ethers | CH₃CN, Room Temp | Mild, allows direct conversion to other ethers | smolecule.com |

| HCl (conc.) | General | MeOH, heat | Strong acid, classical method | aminer.org |

Intermediates with Methoxymethoxy and Nitrile Moieties

The target molecule, this compound, is a bifunctional compound containing both a MOM ether and a nitrile group. Its synthesis would logically start from glycolonitrile (hydroxyacetonitrile), the simplest cyanohydrin. wikipedia.org Glycolonitrile can be prepared through the reaction of formaldehyde (B43269) with hydrogen cyanide. wikipedia.orgorgsyn.org The subsequent methoxymethylation of the hydroxyl group of glycolonitrile, using one of the methods described in section 2.2.3, would yield this compound.

While the direct synthesis of this compound is not extensively detailed in the literature, structurally related intermediates containing both methoxymethyl and nitrile functionalities are significant in various synthetic applications. For instance, the synthesis of (3-methoxymethyl-2-nitro-phenyl)acetonitrile (B8316677) has been described. google.com This process involves the conversion of (3-hydroxymethyl-2-nitro-phenyl)acetonitrile to a bromomethyl intermediate, which is then treated with methanol to form the methoxymethyl ether. google.com

Another relevant analogue is 2-[2-(Methoxymethyl)phenyl]acetonitrile (B6249874). Its synthesis can be achieved through the reaction of a precursor like 2-bromo-2-(methoxymethyl)phenol with sodium cyanide in an aprotic solvent. smolecule.com Such intermediates, where a nitrile and a protected hydroxyl group are present on an aromatic framework, are valuable in medicinal chemistry and the synthesis of complex natural products. The nitrile group can be reduced to a primary amine or oxidized to a carboxylic acid, while the MOM group provides stable protection for a hydroxyl function that can be revealed at a later synthetic stage. smolecule.com In the total synthesis of complex molecules like corallocin A, intermediates containing MOM-protected alcohols are crucial for building molecular complexity. rsc.org

Reactivity and Mechanistic Investigations of 2 Methoxymethoxy Acetonitrile

Nucleophilic Reactivity of the Alpha-Carbon of Acetonitrile (B52724) Derivatives

The hydrogen atoms on the carbon adjacent (in the alpha position) to the electron-withdrawing nitrile group exhibit enhanced acidity, allowing for the formation of a stabilized carbanion. This nucleophilic center is central to many of the compound's key reactions.

The deprotonation of α-alkoxyacetonitriles is a common strategy for generating carbon-based nucleophiles. Strong bases, such as organolithium reagents or lithium amides, are typically employed to abstract the α-proton, yielding a resonance-stabilized carbanion. While direct studies on 2-(methoxymethoxy)acetonitrile are limited, research on analogous α-(methoxymethoxy)nitriles provides significant insight into this reactivity.

For instance, the metallation of 2-(methoxymethoxy)-4-phenylbutanenitrile, a structurally related compound, has been successfully achieved using lithium diisopropylamide (LDA), generated in situ from n-butyllithium and diisopropylamine, at low temperatures. The resulting lithiated species can then be trapped by various electrophiles. This process, known as electrophilic quenching, allows for the formation of new carbon-carbon bonds at the α-position.

In a representative study, the lithiated nitrile was quenched with acetone (B3395972) to produce the corresponding β-hydroxynitrile in good yield. Similarly, reaction with methyl cyanoformate yielded the α-cyano ester derivative. These transformations highlight the synthetic utility of the carbanion derived from α-(methoxymethoxy)nitriles.

Table 1: Electrophilic Quenching of a Deprotonated α-(Methoxymethoxy)nitrile

| Starting Nitrile | Base | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Methoxymethoxy)-4-phenylbutanenitrile | n-BuLi / i-Pr₂NH | Acetone | 3-Hydroxy-2-(methoxymethoxy)-3-methyl-2-(2-phenylethyl)butanenitrile | 70 | |

| 2-(Methoxymethoxy)-4-phenylbutanenitrile | n-BuLi / i-Pr₂NH | Methyl Cyanoformate | Methyl 2-cyano-2-(methoxymethoxy)-4-phenylbutanoate | 66 |

This table illustrates the electrophilic quenching of a nitrile structurally similar to this compound, demonstrating the formation of a functionalized nitrile product.

It is important to note that the choice of base can be critical. While strong bases like LDA are effective, they can also promote side reactions.

In the presence of strong bases, particularly organolithium or organosodium compounds, α-alkoxynitriles that possess an α-hydrogen can undergo self-condensation. This reaction is a variation of the Thorpe-Ziegler reaction, where the carbanion generated from one molecule attacks the electrophilic nitrile carbon of a second molecule. This leads to the formation of a dimer, which typically exists as the more stable enamine tautomer. While this specific reaction has not been documented for this compound itself, it represents a likely pathway in the presence of strongly basic, non-hindered reagents.

In contrast, reactions with Grignard reagents tend to proceed via nucleophilic addition to the nitrile group rather than deprotonation at the alpha-carbon, highlighting the nuanced reactivity of these substrates.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic. This allows for a variety of nucleophilic addition reactions.

The nitrile group can be transformed into other functional groups through nucleophilic attack. A common transformation is the reduction to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the successive addition of two hydride equivalents to the nitrile carbon.

Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, can also add to the nitrile carbon. This reaction typically forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone. This provides a method for synthesizing ketones from nitriles.

Another important reaction is hydrolysis, which can occur under either acidic or basic conditions. This process converts the nitrile first to an amide and then to a carboxylic acid. However, conditions for nitrile hydrolysis are often harsh and could potentially cleave the acid-sensitive methoxymethoxy protecting group.

Nitriles can participate as dipolarophiles in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. For example, azomethine ylides can react with nitriles in a [3+2] cycloaddition to form five-membered heterocyclic rings. While specific examples involving this compound are not prevalent in the literature, the electronic nature of the nitrile group suggests its potential participation in such transformations. The electron-withdrawing nature of the nitrile facilitates its reaction with electron-rich dipoles.

Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes are also a powerful method for the synthesis of pyridines. However, the applicability of this methodology to this compound would need to be experimentally verified.

Reactivity of the Methoxymethoxy Ether Linkage

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols due to its stability under a range of conditions, particularly basic and nucleophilic environments. However, it is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions.

The cleavage of MOM ethers is typically accomplished using strong acids such as hydrochloric acid or trifluoroacetic acid. The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion and methanol (B129727). Subsequent reaction with water liberates the free alcohol.

More recently, milder methods for MOM-ether deprotection have been

Cleavage Mechanisms of Acetals/Ethers

The structure of this compound contains a methoxymethyl (MOM) ether, which is a common protecting group for alcohols in organic synthesis. The cleavage of this acetal functional group is a key aspect of its reactivity, typically proceeding under acidic conditions. The general mechanism for the acid-catalyzed hydrolysis of acetals involves protonation of one of the oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol. Subsequent attack by water on the oxocarbenium ion and loss of a proton yields the deprotected alcohol and formaldehyde (B43269). epa.govgla.ac.uk

Research on related structures provides insight into specific conditions for cleavage. While many protecting groups can be cleaved under acidic conditions, selective deprotection is often desired. For example, cerium(III) chloride heptahydrate in refluxing acetonitrile has been used for the selective cleavage of methoxyethoxymethyl (MEM) ethers, a closely related acetal, under neutral conditions, tolerating many other protecting groups. organic-chemistry.org For phenolic MOM ethers, silica-supported sodium hydrogen sulfate (B86663) has been employed as a mild, heterogeneous catalyst for deprotection at room temperature. organic-chemistry.org

| Protecting Group | Reagent/Conditions | Key Features | Reference |

|---|---|---|---|

| Methoxymethyl (MOM) Ether | Conc. HCl, MeOH | Standard, strong acid conditions. | harvard.edu |

| Phenolic MOM Ether | Silica-supported NaHSO₄, CH₂Cl₂ | Mild, chemoselective, heterogeneous catalyst. | organic-chemistry.org |

| Methoxyethoxymethyl (MEM) Ether | CeCl₃·7H₂O, CH₃CN, reflux | Mild, neutral conditions with high selectivity. | organic-chemistry.org |

| General Acetals/Ketals | Indium(III) trifluoromethanesulfonate, Acetone | Deprotection under neutral conditions. | organic-chemistry.org |

Acid-Catalyzed Transformations

Under acidic conditions, both the ether and nitrile functionalities of this compound are susceptible to transformation. The acid-catalyzed cleavage of the methoxymethyl ether, as discussed previously, represents one major pathway. oup.com Simultaneously, the nitrile group can undergo acid-catalyzed hydrolysis. libretexts.org

This process is effectively irreversible because the final carboxylate anion is protonated by the strong acid to form a weakly acidic carboxylic acid. libretexts.org The rate of hydrolysis can be significantly influenced by steric hindrance around the nitrile group. thieme-connect.de

In the case of this compound, acid catalysis would likely lead to a mixture of products, depending on the relative rates of ether cleavage and nitrile hydrolysis. A plausible transformation would involve the hydrolysis of both functional groups, ultimately yielding glycolic acid (2-hydroxyacetic acid), formaldehyde, methanol, and an ammonium (B1175870) salt. The study of methoxymethyl phenyl sulfoxide (B87167) revealed that the mechanism of acid-catalyzed cleavage can be complex, involving pathways that may be influenced by the solvent system and the nature of the acid used (e.g., perchloric vs. hydrochloric acid). oup.com

Metal-Catalyzed Reactions

The nitrile group is a versatile functional group in transition metal-catalyzed reactions. Acetonitrile itself is not only a common solvent due to its polarity and ability to coordinate with metal centers, but it also serves as a reactant or a source of cyanomethyl groups (•CH₂CN) or cyanide (•CN). mdpi.com

Transition metal catalysts, particularly those based on copper and palladium, are widely used to mediate reactions involving nitriles. mdpi.comsmolecule.com For example, copper-catalyzed cyanomethylation of imines has been achieved using acetonitrile as both the solvent and the cyanomethyl source. mdpi.com Similarly, palladium-catalyzed cyanation is a robust method for constructing aryl nitriles from aryl halides and a cyanide source. smolecule.com While not a direct reaction of this compound, the synthesis of the related compound 2-[2-(methoxymethyl)phenyl]acetonitrile (B6249874) via palladium-catalyzed cross-coupling highlights the reactivity of the cyanomethyl moiety in such transformations. smolecule.com

Theoretical and experimental studies on the reaction between organonitriles and sodium azide (B81097) catalyzed by transition metals suggest that the metal ion activates the azide rather than the cyano group of the nitrile. sioc-journal.cn This activated intermediate then undergoes a nucleophilic attack on the nitrile nitrogen. sioc-journal.cn Such findings indicate that in a reaction medium containing this compound and other nucleophiles, the metal catalyst may coordinate with other species in preference to the nitrile.

The mechanistic pathways for metal-catalyzed reactions involving nitriles are diverse. In many palladium-catalyzed cross-coupling reactions, the cycle involves oxidative addition, ligand exchange, and reductive elimination. acs.org For reactions involving C-H activation, an electrophilic attack of the Pd(II) catalyst on an aromatic ring can form a σ-aryl-Pd(II) complex, which is often the rate-determining step. acs.org

In copper-catalyzed reactions, such as the cyanoalkylative aziridination of N-sulfonyl allylamines with alkyl nitriles, a proposed mechanism involves the formation of a copper-nitrile complex. mdpi.com The specific pathway often depends on the catalyst, ligands, and reactants. For instance, in some nickel-catalyzed cross-coupling reactions, the catalytic cycle can be assisted by electrochemical processes, where both reduction of Ni(II) to Ni(0) and subsequent oxidation of intermediates are crucial for maintaining catalytic activity. nih.gov

A generalized catalytic cycle for the reaction of an organonitrile (R-CN) might involve:

Coordination: The nitrile coordinates to the metal center.

Activation: The metal activates either the nitrile or a co-reactant (e.g., an azide or an aryl halide). sioc-journal.cn

Insertion/Addition: The nucleophile attacks the coordinated nitrile carbon, or an activated nucleophile attacks the free nitrile.

Transformation: The resulting intermediate undergoes further reaction, such as cyclization or rearrangement.

Product Release: The product is released, and the catalyst is regenerated. acs.org

For this compound, the oxygen atoms of the methoxymethyl group could also act as coordinating sites for the metal catalyst, potentially influencing the regioselectivity and outcome of the reaction compared to simpler nitriles.

Radical and Electron-Transfer Processes

Acetonitrile is a common solvent for studying photoinduced electron transfer (PET) reactions due to its high polarity, which aids in the separation of charged species and the formation of solvent-separated ion pairs. rsc.orgresearchgate.net In a typical PET process, a photosensitizer (electron acceptor or donor) is excited by light. The excited state can then accept an electron from or donate an electron to another molecule, generating a radical cation and a radical anion. rsc.org

The functional groups within this compound could participate in PET reactions. The ether oxygens possess lone pairs and could act as electron donors, while the nitrile group is electron-withdrawing and could function as an electron acceptor, depending on the reaction partners. researchgate.net

Studies on related systems illustrate these principles. For example, the PET reactions of 1,4-bis(methylene)cyclohexane in an acetonitrile-methanol solution with 1,4-dicyanobenzene as an electron acceptor lead to products arising from nucleophilic attack on the initially formed radical cation. rsc.org In another study, the quenching of excited benzophenone (B1666685) by anisole (B1667542) in acetonitrile-water mixtures was shown to proceed via an electron-transfer mechanism, with the rate being highly dependent on the solvent composition. nih.gov The oxidation potentials of radicals, which are key intermediates in these processes, have been measured in acetonitrile and are crucial for predicting reaction pathways. researchgate.net Given the presence of α-hydrogens next to both the oxygen and the nitrile group, this compound could potentially form radical species that engage in subsequent reactions following an initial electron transfer event.

Electrochemical Oxidation and Reduction Mechanisms in Organic Systems

Direct experimental studies on the electrochemical oxidation and reduction of this compound are not extensively documented in publicly available scientific literature. However, the electrochemical behavior of this compound can be inferred by examining the reactivity of its core functional groups: the nitrile (acetonitrile) and the methoxymethyl (MOM) ether.

General Principles of Electrochemical Reactions in Organic Systems

Electrochemical transformations in organic chemistry involve the transfer of electrons between an electrode surface and a substrate molecule in an electrolyte solution. researchgate.net These reactions can initiate a cascade of chemical events, including bond cleavage, bond formation, and rearrangements. researchgate.netrsc.org The primary species generated upon electron transfer is typically a radical ion, which can then undergo further reactions. researchgate.net Cyclic voltammetry (CV) is a powerful and common technique used to study these redox processes, providing information on oxidation and reduction potentials and the stability of the resulting intermediates. sfu.caals-japan.comlibretexts.org The mechanism of these reactions is often complex and can follow pathways such as the ECE (electrochemical-chemical-electrochemical) mechanism, where an electron transfer is followed by a chemical reaction and then another electron transfer. rsc.org

Expected Electrochemical Reduction Behavior

The electrochemical reduction of nitriles, particularly acetonitrile, has been a subject of investigation. Studies have shown that acetonitrile can be electrochemically reduced to form primary amines like ethylamine, often using specific metal catalysts such as copper nanoparticles. nih.govrsc.org The process involves the activation of the nitrile group at the cathode, followed by a series of electron and proton transfer steps. nih.gov

Based on these findings, the electrochemical reduction of this compound would likely target the nitrile group. A plausible, though unconfirmed, reduction pathway could lead to the formation of 2-(methoxymethoxy)ethylamine. The presence of the methoxymethyl ether group is not expected to be the primary site of reduction under conditions typically used for nitrile reduction. However, its electronic influence might subtly affect the reduction potential of the nitrile group compared to unsubstituted acetonitrile.

Expected Electrochemical Oxidation Behavior

The electrochemical oxidation of ethers and acetals can lead to the formation of radical cations. The stability and subsequent reaction pathways of these intermediates depend significantly on the molecular structure and the reaction conditions, such as the solvent and the presence of nucleophiles. rsc.org For instance, the electrochemical oxidation of some organic molecules in the presence of methanol as a nucleophile leads to the formation of methoxylated products. rsc.orgingentaconnect.com

In the case of this compound, oxidation would likely initiate at the ether oxygen atom, forming a radical cation. This highly reactive intermediate could then undergo several potential reaction pathways. One possibility is the cleavage of the C-O bond, potentially leading to the loss of the methoxymethyl group. Another pathway, especially in the presence of a nucleophilic solvent like methanol, could involve the capture of the radical cation to form more complex products.

It is also conceivable that under certain conditions, the cyanomethyl group could be involved in the oxidation process. The anodic oxidation of acetonitrile can lead to the formation of cyanomethyl radicals, which can then participate in further reactions, such as coupling with other species present in the reaction mixture. beilstein-journals.org

Without direct experimental data from techniques like cyclic voltammetry for this compound, the precise oxidation and reduction potentials, as well as the specific products and mechanistic pathways, remain speculative. Further research is required to fully elucidate the electrochemical behavior of this compound.

Applications of 2 Methoxymethoxy Acetonitrile As a Synthetic Building Block

Synthesis of Complex Organic Molecules

Versatility in Natural Product Total Synthesis

There are no documented instances of 2-(methoxymethoxy)acetonitrile being utilized as a building block in the total synthesis of any natural product. Searches for its application have yielded no results, and therefore, no data tables or detailed research findings on its versatility in this area can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the chemical environment of individual protons and carbon atoms within the 2-(methoxymethoxy)acetonitrile molecule.

The protons of the methoxy (B1213986) group (-OCH₃) are typically the most shielded, appearing furthest upfield. The methylene (B1212753) protons of the methoxymethyl group (-O-CH₂-O-) are situated between two oxygen atoms, leading to a downfield shift. The methylene protons adjacent to the electron-withdrawing nitrile group (-CH₂CN) are expected to be the most deshielded.

Based on data from structurally related compounds containing the methoxymethoxy group, specific chemical shifts can be predicted. For instance, the ¹H NMR spectrum of tributyl[(2-methoxymethoxy)phenyl]tin shows signals for the methoxymethoxy group at approximately 3.46 ppm (s, 3H, -OCH₃) and 5.15 ppm (s, 2H, -O-CH₂-O-) in deuterochloroform (CDCl₃) rsc.org. The chemical shift of the cyanomethylene protons can be estimated based on standard additive rules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.46 | Singlet (s) | 3H |

| -CH₂CN | ~4.20 | Singlet (s) | 2H |

Note: Predicted values are based on related structures and standard chemical shift increments. The solvent is assumed to be CDCl₃.

The proton-decoupled ¹³C NMR spectrum of this compound would display four signals, one for each unique carbon atom. The chemical shift of each carbon is dependent on its hybridization and the electronic effects of its neighbors.

The carbon of the methoxy group (-OCH₃) would appear in the typical ether region. The methylene carbon of the methoxymethyl group (-O-CH₂-O-), being bonded to two oxygens, will be significantly shifted downfield. The carbon of the cyanomethylene group (-CH₂CN) is influenced by the adjacent nitrile. The nitrile carbon (C≡N) itself has a characteristic chemical shift in the 115-120 ppm range.

Data from related compounds, such as tributyl[(2-methoxymethoxy)phenyl]tin, indicate chemical shifts for the methoxy carbon at δ 56.1 ppm and the acetal (B89532) methylene carbon at δ 94.3 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~56.1 |

| -CH₂CN | ~55.0 |

| -O-CH₂-O- | ~94.3 |

Note: Predicted values are based on related structures and standard chemical shift data. The solvent is assumed to be CDCl₃.

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) spectrum, are used to establish correlations between directly bonded protons and carbons. For this compound, an HSQC experiment would be crucial for unambiguously assigning the proton and carbon signals.

The expected correlations would link the proton signals to their corresponding carbon signals as outlined in the tables above.

Table 3: Expected HSQC Correlations for this compound

| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment |

|---|---|---|

| ~3.46 | ~56.1 | -OCH₃ |

| ~4.20 | ~55.0 | -CH₂CN |

The nitrile carbon, being a quaternary carbon with no attached protons, would not show a correlation in a standard HSQC spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce its elemental formula.

The molecular formula for this compound is C₄H₇NO₂. The exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element.

**Table 4: Calculation of Exact Mass for this compound (C₄H₇NO₂) **

| Atom | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | | | 101.042679 |

An experimental HRMS measurement yielding a mass very close to 101.0427 would confirm the elemental composition of C₄H₇NO₂.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information for structural elucidation. The fragmentation of this compound would be expected to proceed through pathways typical for ethers and nitriles.

Likely fragmentation pathways include:

Alpha-cleavage: Loss of a methoxy radical (•OCH₃) from the molecular ion.

Loss of formaldehyde (B43269): Cleavage of the methoxymethyl ether to lose a neutral formaldehyde (CH₂O) molecule.

Cleavage adjacent to the nitrile: Breakage of the C-C bond between the two methylene groups.

Table 5: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Proposed Formation Pathway | m/z (Nominal) |

|---|---|---|

| [M - •H]⁺ | Loss of a hydrogen radical | 100 |

| [M - •OCH₃]⁺ | Alpha-cleavage, loss of methoxy radical | 70 |

| [M - CH₂O]⁺• | Loss of neutral formaldehyde | 71 |

| [CH₂CN]⁺ | Cleavage of the C-O bond | 40 |

The presence of these fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tributyl[(2-methoxymethoxy)phenyl]tin |

| Formaldehyde |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. For this compound, the most informative regions of the IR spectrum are those corresponding to the nitrile and ether groups.

The structure of this compound contains two key functional groups: a nitrile (-C≡N) and two ether linkages (R-O-R').

Nitrile (C≡N) Group: The carbon-nitrogen triple bond in a nitrile produces a highly characteristic absorption peak in the IR spectrum. researchgate.net This peak is typically sharp and strong due to the significant change in dipole moment (dµ/dx) during the stretching vibration. spectroscopyonline.com For saturated aliphatic nitriles, this stretching vibration occurs in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool. spectroscopyonline.com The typical frequency range for a saturated nitrile is approximately 2260-2240 cm⁻¹. spectroscopyonline.com

Ether (C-O-C) Group: Ether linkages are characterized by a strong C-O-C stretching vibration. This absorption is often the most intense band in the fingerprint region of the spectrum (1300-1000 cm⁻¹). spectroscopyonline.commvpsvktcollege.ac.in Saturated dialkyl ethers, such as those present in this compound, typically exhibit a prominent asymmetric C-O-C stretching band between 1150 and 1070 cm⁻¹. spectroscopyonline.comfiveable.me The presence of two distinct ether environments (CH₃-O-CH₂ and O-CH₂-C≡N) may lead to multiple or broadened bands in this region.

The table below summarizes the expected characteristic IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2260 - 2240 | Medium to Strong, Sharp |

| Ether | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Crystallography for Related Structures

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, likely due to its probable liquid state at room temperature, significant structural insights can be gained by examining the crystal structures of related compounds. Analysis of molecules containing the methoxymethoxy (MOM) protecting group or the α-alkoxy nitrile moiety provides a strong basis for understanding the likely bond lengths, angles, and conformations of this compound in the solid state.

Studies on compounds containing methoxymethoxy groups reveal details about their conformational preferences. For instance, the crystal structure of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid shows that the methoxymethoxy side chains adopt twisted conformations and are displaced on opposite sides of the benzene (B151609) ring to which they are attached. nih.gov Another study on (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one found one of its MOM groups to be conformationally disordered over two sites, highlighting the group's flexibility. iucr.org

The crystallographic data from these related structures can be used to infer the probable geometry of this compound.

The following table presents crystallographic data for a related compound containing two methoxymethoxy groups.

| Compound Name | (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one iucr.org |

| Formula | C₁₉H₂₀O₆ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 8.7791 (2) |

| b (Å) | 9.7807 (2) |

| c (Å) | 20.2209 (4) |

| **β (°) ** | 96.792 (2) |

| Volume (ų) | 1724.10 (6) |

| Z | 4 |

This is an interactive data table. You can sort and filter the data as needed.

This data provides a reference for the packing and unit cell dimensions that might be expected for similar molecules. The analysis of such structures confirms the expected tetrahedral and trigonal planar geometries around the sp³ and sp² hybridized atoms, respectively, within the methoxymethoxy functional group.

Theoretical and Computational Studies of 2 Methoxymethoxy Acetonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-(methoxymethoxy)acetonitrile. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of its molecular orbitals and the distribution of electron density, which are key determinants of its physical and chemical properties.

The molecular orbitals (MOs) of a molecule describe the regions in space where electrons are likely to be found and their corresponding energy levels. The arrangement and energies of these orbitals dictate the molecule's stability, reactivity, and spectroscopic properties. For this compound, the presence of electronegative oxygen and nitrogen atoms significantly influences the electronic landscape. The methoxymethyl group (CH₃OCH₂–) can act as an electron-donating group through resonance via its ether oxygen, while also exhibiting an inductive electron-withdrawing effect.

Electron density distribution maps, derived from DFT calculations, visualize the charge distribution across the molecule. In molecules containing nitro and methoxymethyl groups, for instance, high electron density is typically found on the oxygen atoms of the nitro group, while the methoxymethyl group's ether oxygen donates electron density. This interplay of electron-donating and electron-withdrawing effects creates a specific dipole moment and influences how the molecule interacts with other reagents and solvents. Theoretical calculations for related cyclic ethers have successfully used B3LYP/6-311+G(d,p) level calculations to explore their geometry and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, making these sites nucleophilic. The LUMO is likely to be associated with the π* antibonding orbital of the nitrile group (C≡N), making the carbon atom of the nitrile group susceptible to nucleophilic attack. The energy of the HOMO is related to the molecule's nucleophilicity, while the LUMO energy is related to its electrophilicity. acs.org

Computational studies on similar nitrile-containing compounds show that substituents can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. The methoxymethoxy group's dual electronic nature would modulate these energies, thereby fine-tuning the reactivity of the acetonitrile (B52724) moiety.

Table 1: Conceptual Influence of Functional Groups on Frontier Orbital Energies

| Functional Group | Electronic Effect | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Predicted Effect on Reactivity |

| Nitrile (-C≡N) | Electron-withdrawing | Lowered | Lowered | Increases electrophilicity at the cyano-carbon |

| Ether (-O-) | Electron-donating (resonance), Electron-withdrawing (inductive) | Raised | Slightly raised | Modulates overall nucleophilicity and electrophilicity |

This table is a conceptual representation based on established principles of FMO theory.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. It allows for the characterization of short-lived, high-energy species like transition states and the calculation of energy profiles for entire reaction pathways, providing a clear picture of the reaction's feasibility and kinetics.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path from reactants to products. Characterizing the geometry and energy of a transition state is crucial for understanding a reaction's mechanism and predicting its rate. DFT calculations are commonly used to locate and characterize these transient structures.

For reactions involving molecules like this compound, such as nucleophilic additions or cyclizations, computational modeling can reveal the precise geometric arrangement of atoms at the transition state. For example, in studies of related compounds, DFT calculations using functionals like B3LYP have been used to determine critical bond lengths and angles in transition states. nih.gov This analysis can confirm whether a reaction proceeds through a concerted or stepwise mechanism and can quantify the influence of substituents on the stability of the transition state.

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a complete energy profile for a proposed reaction pathway. This profile illustrates the thermodynamics (relative energies of reactants and products) and kinetics (the height of the energy barriers, or activation energies) of the reaction.

For instance, theoretical studies on the reaction of the methoxymethyl radical with nitrogen dioxide have explored various reaction pathways, identifying stable intermediates and the transition states connecting them. acs.org Such studies show that some pathways may be barrierless, while others have significant energy barriers, thus determining the most likely reaction products. The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is critical for obtaining accurate energy profiles for reactions occurring in solution. mdpi.com The calculated activation free energy determines the kinetic feasibility of each step in the mechanism.

Table 2: Example of a Calculated Reaction Energy Profile for a Hypothetical Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) (Conceptual) |

| R | Reactants | 0.0 |

| TS1 | Transition State 1 | +20.5 |

| I1 | Intermediate 1 | -5.2 |

| TS2 | Transition State 2 | +15.8 |

| P | Products | -12.0 |

This table provides a conceptual illustration of a two-step reaction profile that could be generated through computational modeling.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, serving as a powerful aid in structure elucidation and verification. DFT calculations are widely used to simulate NMR and IR spectra. mdpi.comacs.org

Prediction of ¹H and ¹³C NMR chemical shifts using DFT is a well-established methodology. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations. mdpi.com By comparing the computationally predicted spectrum with the experimental one, chemists can confirm or revise a proposed molecular structure. Studies have shown that for organic molecules, DFT methods can predict ¹H chemical shifts with a root-mean-square deviation of 0.07 to 0.19 ppm and ¹³C shifts with a deviation of 0.5 to 2.9 ppm. mdpi.com

Similarly, infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. While basic calculations often use a harmonic approximation, more accurate results that better match experimental spectra can be obtained using anharmonic calculations, which account for overtones and combination bands. acs.orgresearchgate.net Anharmonic DFT studies on aliphatic ethers have shown that this approach is crucial for accurately reproducing the experimental line shapes, especially in the C-H stretching region. acs.org

Table 3: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data (Illustrative Example for a Related Nitrile)

| Technique | Parameter | Experimental Value (Illustrative) | Predicted Value (DFT, Illustrative) |

| ¹³C NMR | Cyano Carbon (C≡N) | ~118 ppm | ~117.5 ppm |

| ¹H NMR | Methylene (B1212753) Protons (-O-CH₂-C) | ~4.2 ppm | ~4.15 ppm |

| IR Spectroscopy | C≡N Stretch | ~2250 cm⁻¹ | ~2255 cm⁻¹ |

| IR Spectroscopy | C-O-C Stretch | ~1115 cm⁻¹ | ~1120 cm⁻¹ |

This table is a conceptual illustration based on typical accuracies reported for DFT-based spectroscopic predictions. mdpi.comacs.org

Solvent Effects and Solvation Models

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models are used to simulate these effects.

Implicit or continuum solvation models treat the solvent not as individual molecules but as a continuous medium with a defined dielectric constant (ε). faccts.demuni.cz The solute molecule is placed in a cavity within this dielectric continuum. muni.cz The Polarizable Continuum Model (PCM) is one of the most widely used methods in this category. muni.czresearchgate.net

In the PCM framework, the solute's charge distribution polarizes the surrounding dielectric medium. muni.cz This polarization, in turn, creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's electronic structure and energy in solution. faccts.de This approach is computationally efficient and is widely implemented in quantum chemistry software packages. researchgate.net Other related models, such as the Solvation Model based on Density (SMD), build upon this concept by using the full solute electron density to define the cavity and include additional terms for dispersion and cavitation energy. muni.cznih.gov These models are essential for accurately calculating properties like reaction energies, conformational equilibria, and spectroscopic parameters in solution.

Computational electrochemistry allows for the prediction of redox potentials (the tendency of a molecule to accept or donate electrons) and pKa values (a measure of acidity). researchgate.net Acetonitrile is a common solvent for electrochemical studies, and computational protocols are well-established for predicting these properties within it. nih.govnih.gov

The prediction of a standard redox potential typically involves a thermodynamic cycle that breaks down the process into gas-phase and solvation energy components. 3ds.com

Gas-Phase Energetics: The adiabatic ionization potential (for oxidation) or electron affinity (for reduction) of this compound is calculated using a high-level quantum mechanical method, such as DFT (e.g., B3LYP/6-311++G(2df,2p)). researchgate.netnih.gov

Solvation Free Energy: The free energy of solvation (ΔGsolv) for the neutral molecule and its corresponding radical ion (cation for oxidation, anion for reduction) in acetonitrile is calculated using a continuum solvation model like PCM. researchgate.netnih.gov

Potential Calculation: The free energy change of the redox reaction in solution is determined by combining the gas-phase energy change and the difference in solvation free energies. This value is then converted to an absolute redox potential, which can be referenced to standard electrodes. researchgate.netnih.gov

A similar approach combining gas-phase deprotonation energies and solvation free energies for the acid and its conjugate base can be used to predict pKa values. nih.gov

Molecular Docking and Biological Activity Prediction (Computational Aspects Only)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is a cornerstone of computer-aided drug design and is used to screen virtual libraries of compounds for potential biological activity. wayne.eduresearchgate.net

The process for this compound would involve:

Preparation of Structures: High-quality 3D structures of both this compound (the ligand) and the target protein are required. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the defined binding site of the protein.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of a docking study provide a predicted binding mode and a score indicating the strength of the interaction. For this compound, docking against a panel of enzymes or receptors could suggest potential biological targets and guide further experimental investigation. It is critical to note that these predictions are theoretical and require experimental validation to confirm any biological activity. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For 2-(methoxymethoxy)acetonitrile, a key area of future research will be the move away from traditional methods that may rely on hazardous reagents.

Cyanide-Free Synthesis: A major thrust in nitrile synthesis is the avoidance of highly toxic cyanide salts. rsc.orgnih.gov Future methodologies for preparing this compound could adapt cyanide-free approaches. One such strategy is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a nitrile transfer reagent to convert ketones or aldehydes into nitriles, a method that has been successfully transferred to continuous flow processes. rsc.orgrsc.org Another avenue involves the dehydration of amides or aldoximes. chemguide.co.uk

Future research could focus on discovering or engineering enzymes that can directly and stereoselectively synthesize complex cyanohydrins, which can then be protected to form compounds like this compound. The integration of these biocatalytic steps into industrial processes represents a significant step towards sustainability. proquest.com

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The unique structure of this compound, featuring a protected hydroxyl group adjacent to a nitrile, suggests a rich and largely unexplored reactivity profile.

Influence of the MOM Protecting Group: The methoxymethyl (MOM) ether is a common protecting group, but its influence on the reactivity of the adjacent nitrile and the α-carbon is an area ripe for investigation. Future studies could explore how the MOM group modulates the acidity of the α-proton and its participation in base-mediated reactions. Furthermore, the development of selective deprotection methods that are compatible with other functional groups within a complex molecule would enhance the synthetic utility of this compound.

Novel Cycloaddition Reactions: Nitrile groups can participate in various cycloaddition reactions. Research into the [3+2] cycloaddition reactions of this compound, for example with nitrile imines, could lead to the synthesis of novel heterocyclic compounds. researchgate.net Understanding the regioselectivity and stereoselectivity of such reactions will be crucial. researchgate.net

Selective Transformations: The nitrile group is a versatile functional handle that can be converted into amines, amides, carboxylic acids, or ketones. rsc.orglibretexts.org Future work should focus on developing highly selective transformations of the nitrile group in this compound without affecting the MOM ether. For instance, controlled reduction to the corresponding primary amine would yield a valuable bifunctional building block, 2-(methoxymethoxy)-2-aminoethane. The development of solvent-controlled selective transformations, where the choice of solvent dictates the reaction outcome, could also lead to diverse and valuable products from a single starting material. ugent.be

Expansion of Applications in Specialized Chemical Syntheses

While functionalized nitriles are established building blocks, the specific applications of this compound in the synthesis of complex targets are not yet widely reported. Future research should aim to position this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.

As a protected cyanohydrin, it serves as a versatile synthon. researchgate.netwikipedia.org The nitrile group can be strategically transformed at various stages of a synthetic sequence, making it a valuable component in the total synthesis of natural products and biologically active molecules. researchgate.netmdpi.com For example, its structure could be incorporated into the synthesis of α-hydroxy acids, β-amino alcohols, and various heterocyclic systems, which are common motifs in drug candidates. rsc.orgchemistrysteps.com

The development of enantioselective synthetic routes to chiral versions of this compound would significantly broaden its applicability, particularly in the pharmaceutical industry where stereochemistry is critical. chemistryviews.orgacs.org

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry is an increasingly powerful tool for predicting reactivity, designing novel reactions, and understanding reaction mechanisms.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations can provide deep insights into the reaction mechanisms involving this compound. nih.govsciforum.net Such studies can elucidate transition states, predict activation energies, and explain observed selectivities in its reactions. nih.govnih.gov For example, computational models could be used to predict the reactivity of the nitrile group towards nucleophiles or its behavior in cycloaddition reactions. nih.govnih.gov

Rational Design of Catalysts and Reactions: Computational screening can accelerate the discovery of optimal catalysts and reaction conditions. By modeling the interaction between this compound and various catalysts, researchers can rationally design more efficient and selective synthetic transformations.

Property Prediction using Machine Learning: The burgeoning field of machine learning offers the potential to predict the outcomes of organic reactions with increasing accuracy. acs.orgnih.govmit.edu By training models on large datasets of known reactions, it may become possible to predict the most likely products and optimal conditions for reactions involving this compound without the need for extensive empirical screening. nih.goveurekalert.org This approach can also be used to predict physical and chemical properties of derivatives of this compound, aiding in the design of molecules with desired characteristics. researchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

Modernizing the synthesis and application of this compound will involve the adoption of advanced laboratory technologies like flow chemistry and high-throughput experimentation (HTE).

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. rsc.org For the synthesis of this compound and its derivatives, flow reactors can enable safer handling of hazardous intermediates and allow for precise control over reaction parameters, often leading to higher yields and purities. rsc.org Cyanide-free nitrile syntheses have already been successfully adapted to flow conditions, paving the way for similar applications with this compound. rsc.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, dramatically accelerating the optimization process. youtube.comchemrxiv.org By using multi-well plates and automated liquid handlers, researchers can quickly identify the optimal catalysts, solvents, temperatures, and reagent concentrations for reactions involving this compound. youtube.com This is particularly valuable for discovering novel reactivity and for optimizing complex multi-component reactions. youtube.comchemrxiv.org The large datasets generated by HTE can also be used to train machine learning algorithms, creating a powerful synergy between these advanced technologies. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(methoxymethoxy)acetonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution of a methoxymethoxy group onto acetonitrile precursors. For example, reacting chloroacetonitrile with sodium methoxymethoxide under anhydrous conditions at 60–80°C yields the target compound. Solvent choice (e.g., THF or DMF) and catalyst selection (e.g., phase-transfer catalysts) significantly affect reaction efficiency. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H NMR (δ 3.3–3.5 ppm for methoxymethoxy protons; δ 2.5–3.0 ppm for nitrile-adjacent CH) .

- IR : Peaks at ~2250 cm (C≡N stretch) and ~1100 cm (C-O-C stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 130) .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store in amber glass containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the methoxymethoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., nitrile hydrolysis to amides) .

Advanced Research Questions

Q. How does the methoxymethoxy group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : The electron-donating methoxymethoxy group increases electron density at the nitrile carbon, enhancing reactivity toward nucleophiles like Grignard reagents. Compare reaction rates with control compounds (e.g., acetonitrile or methoxyacetonitrile) using kinetic studies (UV-Vis or C NMR monitoring) .

Q. What computational approaches can predict the solvation behavior and dipole moment of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential maps. Solvation free energy in polar solvents (e.g., DMSO) can be modeled using COSMO-RS, validated against experimental solubility data .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar nitriles?

- Methodology : Conduct meta-analysis of published datasets (e.g., receptor binding assays for nitrile derivatives) to identify confounding variables (e.g., impurity profiles, assay conditions). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve the compound’s utility in multicomponent reactions (MCRs)?

- Methodology : Screen catalysts (e.g., Cu(I)/proline systems) and solvents (e.g., ethanol/water mixtures) to enhance regioselectivity in Ugi or Passerini reactions. Monitor intermediates via in situ IR or LC-MS .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

- Methodology : Use liver microsome assays with LC-HRMS to identify metabolites (e.g., oxidation at the methoxymethoxy group). Compare metabolic stability with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports yields of 60–70% for similar nitriles, while cites 45–50%. This discrepancy may arise from differences in precursor purity or reaction scale. Standardize starting materials and replicate under controlled conditions .

- Stability in Aqueous Media : suggests hydrolysis resistance at pH 7, whereas notes degradation at pH >8. Perform pH-dependent stability profiling (pH 5–9) to define safe handling ranges .

Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products